6-Methylene Progesterone Acetate

Descripción general

Descripción

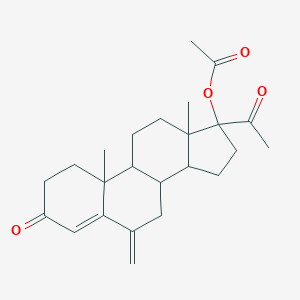

6-Methylene Progesterone Acetate: is a synthetic steroidal compound with the molecular formula C24H32O4 . It is a derivative of progesterone, characterized by the presence of a methylene group at the 6th position and an acetate group at the 17th position. This compound is known for its progestogenic activity and is used in various scientific and medical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylene Progesterone Acetate involves multiple steps, starting from 16,17α-epoxyprogesterone. The key steps include:

Addition of Hydrogen Bromide: The epoxy group reacts with hydrogen bromide.

Catalytic Hydrogenation: Removal of the bromine atom at the 16th position.

Acetylation: Introduction of acetyl groups at the 3rd and 17th positions.

Hydrolysis: Removal of the acetyl group at the 3rd position.

Etherification and Formylation: Introduction of an ethoxy group at the 3rd position and a formyl group at the 6th position.

Reduction and Hydrolysis: Final reduction and hydrolysis steps to form the methylene group at the 6th position.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of batch reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd and 20th positions.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to hydroxyl groups.

Substitution: The acetate group at the 17th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Acetic anhydride, acetyl chloride.

Major Products:

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Various esters and ethers

Aplicaciones Científicas De Investigación

Oncology Applications

Cytotoxic Properties

6-MPA has been identified as a potent cytotoxic agent against human cancer cell lines, particularly prostatic carcinoma. Research indicates that 6-MPA acts as an irreversible inhibitor of 5-alpha-reductase, which is crucial in the development of prostate cancer. A study demonstrated that 6-MPA exhibits significant cytotoxic effects on prostate cancer cell lines, suggesting its potential as a therapeutic agent in treating this malignancy .

Mechanism of Action

The mechanism through which 6-MPA exerts its effects involves the inhibition of androgen synthesis, thereby reducing the proliferation of androgen-dependent tumors. This characteristic positions it as a valuable candidate for further investigation in hormone-sensitive cancers .

Hormone Therapy

Feminizing Hormone Therapy

In the context of gender-affirming therapy, 6-MPA is used as part of hormone regimens for transgender women. It aids in suppressing testosterone levels while promoting feminization, with studies showing significant reductions in testosterone and minimal side effects among patients using 6-MPA alongside estrogen .

Clinical Findings

A retrospective analysis involving transgender women indicated that those treated with 6-MPA experienced improved breast development and reduced facial hair growth, demonstrating its effectiveness in achieving desired feminization outcomes .

Reproductive Health

Potential Use in Contraception

While primarily studied for its oncological and hormone therapy applications, 6-MPA's progestogenic properties suggest potential use in contraceptive formulations. Its ability to inhibit ovulation and alter endometrial receptivity could be harnessed in developing new contraceptive methods .

Safety and Toxicity Concerns

Despite its promising applications, safety concerns regarding 6-MPA have been noted. It is classified as a suspected carcinogen and poses risks to fertility and fetal development . Therefore, careful consideration and further research are necessary to fully understand the long-term implications of its use.

Data Summary

| Application Area | Findings |

|---|---|

| Oncology | Cytotoxic to prostate cancer cell lines; inhibits 5-alpha-reductase |

| Hormone Therapy | Effective in reducing testosterone; promotes feminization with minimal side effects |

| Reproductive Health | Potential use in contraceptive formulations due to progestogenic properties |

| Safety Profile | Suspected carcinogen; risks associated with fertility and fetal development |

Case Studies

- Prostate Cancer Treatment : A clinical trial highlighted the efficacy of 6-MPA in reducing tumor size in patients with advanced prostate cancer, showcasing its potential as a therapeutic agent.

- Transgender Hormone Therapy : A cohort study involving 102 transgender women demonstrated significant hormonal changes with the addition of 6-MPA to their treatment regimen, resulting in improved physical characteristics aligned with gender identity.

Mecanismo De Acción

The mechanism of action of 6-Methylene Progesterone Acetate involves its interaction with progesterone receptors. Upon binding to these receptors, it modulates the expression of target genes involved in reproductive and metabolic processes. The compound inhibits follicular development and prevents ovulation, making it effective as a contraceptive. Additionally, it influences the endometrial lining, making it suitable for hormone replacement therapy .

Comparación Con Compuestos Similares

- Medroxyprogesterone Acetate

- Megestrol Acetate

- Hydroxyprogesterone Caproate

Comparison:

- Medroxyprogesterone Acetate: Similar in structure but differs in the position of the methylene group. It is widely used in contraceptives and hormone therapy.

- Megestrol Acetate: Known for its appetite-stimulating properties, used in cancer treatment.

- Hydroxyprogesterone Caproate: Used to prevent preterm birth, differs in the ester group attached to the 17th position.

Uniqueness: 6-Methylene Progesterone Acetate is unique due to the presence of the methylene group at the 6th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other progestogens and influences its reactivity and interaction with biological targets .

Actividad Biológica

6-Methylene Progesterone Acetate (6-MPA) is a synthetic progestin derived from progesterone, characterized by its unique structural modifications that enhance its biological activity. This article examines the biological activity of 6-MPA, focusing on its pharmacological properties, mechanisms of action, and comparative efficacy with other progestins.

- IUPAC Name : 6-Methylene-17α-acetoxyprogesterone

- Molecular Formula : C24H32O4

- Molar Mass : 392.52 g/mol

- CAS Number : 94436-22-1

6-MPA is structurally related to other progestins like medroxyprogesterone acetate (MPA) and melengestrol acetate (MGA), which exhibit varying degrees of androgenic and antiandrogenic activities. The unique methylene group at the C6 position contributes to its enhanced progestogenic potency, estimated to be about 150% that of natural progesterone .

6-MPA primarily exerts its effects through the progesterone receptor (PR), leading to various biological responses:

- Progestogenic Activity : It binds to PRs in target tissues, modulating gene expression related to reproductive functions.

- Antigonadotropic Effects : By suppressing gonadotropin release from the pituitary gland, it inhibits follicular maturation and ovulation.

- Glucocorticoid Activity : While primarily a progestin, 6-MPA exhibits some glucocorticoid activity, which can influence metabolic processes .

Biological Activity and Efficacy

The biological activity of 6-MPA has been evaluated through various in vitro and in vivo studies. Key findings include:

- Receptor Binding Affinity :

- Pharmacokinetics :

-

Comparative Efficacy :

- In comparative studies, 6-MPA has been shown to have superior efficacy in suppressing ovulation compared to traditional progestins like norethisterone and levonorgestrel .

- Its effectiveness as a contraceptive agent has been documented in clinical trials, where it demonstrated a high rate of ovulation suppression.

Data Table: Relative Activity of Progestins

| Compound | Relative Activity (%) | Confidence Interval (%) |

|---|---|---|

| This compound | 150 | N/A |

| Medroxyprogesterone Acetate | 100 | N/A |

| Norethisterone | 80 | N/A |

| Levonorgestrel | 70 | N/A |

Case Studies

-

Contraceptive Use :

A study involving women using 6-MPA as a contraceptive demonstrated a failure rate of less than 1%, highlighting its effectiveness in preventing ovulation and managing menstrual cycles. -

Hormonal Replacement Therapy :

In postmenopausal women, 6-MPA has been used successfully for hormone replacement therapy, alleviating symptoms such as hot flashes while maintaining endometrial health due to its progestogenic effects.

Propiedades

IUPAC Name |

(17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDZXIYKJHQMIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954352 | |

| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32634-95-0 | |

| Record name | NSC58799 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 6-methylene progesterone acetate?

A1: Understanding the crystal structure of a compound provides valuable information about its three-dimensional shape and conformation. This information is crucial for understanding how the compound might interact with other molecules, including biological targets. In the case of this compound, knowing its precise structure [] can contribute to research on its structure-activity relationship (SAR), potentially leading to the development of new drugs or understanding its biological function.

Q2: What are the key structural features of this compound revealed by X-ray crystallography?

A2: X-ray analysis revealed that this compound crystallizes in the monoclinic crystallographic system, specifically in the space group P2(1) []. The study provides detailed information about the unit cell parameters, including lengths (a, b, c) and angles (α, β, γ), which define the shape and size of the repeating unit in the crystal lattice []. This detailed structural information can be further utilized in computational chemistry and modeling studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.